Methyl beta-D-galactopyranoside
CAS No.: 1824-94-8
VCID: VC0013699
Molecular Formula: C7H14O6
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl beta-D-galactopyranoside, also known as methyl beta-D-galactoside, is a beta-D-galactopyranoside with a methyl group attached at the anomeric position . It can be used as an effective inducer of beta-D-galactosidase and in the metabolism of 2-deoxygalactose . Research indicates that derivatives of methyl β-D-galactopyranoside may possess antimicrobial, anticancer, and antiviral properties . Studies suggest these derivatives could potentially inhibit the SARS-CoV-2 protease enzyme, showing promise as therapeutic targets for COVID-19 . Methyl beta-D-galactopyranoside esters have the ability to form multiple electrostatic and hydrogen bonds, which allows them to bind effectively . Structure-activity relationship (SAR) studies have revealed that specific acyl chains, such as palmitoyl (C16) and 4-chlorobenzoyl (4.ClC6H4CO-), when combined with the sugar, exhibit potential activity against human and fungal pathogens . In addition, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions suggest that these esters have improved kinetic properties, indicating they could be safer inhibitors . Another related compound is 1-O-Methyl-beta-D-galactopyranoside, which is also a beta-D-galactopyranoside and a weak substrate . Like methyl beta-D-galactopyranoside, it serves as an effective inducer of beta-D-galactosidase . Chemical taxonomy classifies methyl beta-D-galactopyranoside as an O-glycosyl compound, part of a larger group of organic compounds featuring a sugar group bonded through carbon to another group via an O-glycosidic bond . It is found in or produced by Escherichia coli (strain K12, MG1655) . |
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CAS No. | 1824-94-8 |
Product Name | Methyl beta-D-galactopyranoside |
Molecular Formula | C7H14O6 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 |
Standard InChIKey | HOVAGTYPODGVJG-VOQCIKJUSA-N |
SMILES | COC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)O |
Synonyms | 3-O-methyl-D-galactose beta-O-methyl-D-galactopyranoside beta-O-methyl-galactopyranoside methyl beta-galactoside methyl beta-galactoside, (alpha-D)-isomer methyl beta-galactoside, (alpha-L)-isomer methyl beta-galactoside, (beta-L)-isomer methyl-beta-D-galactopyranoside methyl-beta-galactopyranoside |
Reference | Iglesias-Fernandez et al. A Front-Face SNi Synthase Engineered from a Retaining Double-SN2 Hydrolase. Nature Chemical Biology, doi: 10.1038/nchembio.2394, published online 12 June 2017 |
PubChem Compound | 94214 |
Last Modified | Sep 14 2023 |
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